Ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate
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Overview
Description
Ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl anthranilate with ethyl fluoroacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding hydroxyquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom, to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
- Oxidation products include quinoline N-oxides.
- Reduction products include hydroxyquinolines.
- Substitution products vary depending on the nucleophile used but can include aminoquinolines and thioquinolines .
Scientific Research Applications
Ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly antibiotics.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and proliferation. This mechanism is similar to that of other quinolone antibiotics .
Comparison with Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action.
Norfloxacin: Another fluoroquinolone with comparable antibacterial properties.
Ofloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness: Ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to its specific substitution pattern, which can influence its pharmacokinetic properties and spectrum of activity. Its ethyl ester group may also affect its solubility and bioavailability compared to other quinolones .
Properties
IUPAC Name |
ethyl 6-fluoro-2-oxo-1H-quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-11(15)14-10-4-3-7(13)5-8(9)10/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNIMVCBWNMHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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